(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate
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Description
(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25FN2O2 and its molecular weight is 308.397. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are essential in medicinal chemistry due to their presence in various bioactive compounds. Research by Moskalenko et al. (2014) and Boev et al. (2015) demonstrates the molecule's role in synthesizing substituted piperidine derivatives through allylation and stereoselective syntheses processes. These derivatives are highlighted for their potential as synthons for preparing diverse piperidine derivatives, contributing significantly to drug development and synthetic organic chemistry (Moskalenko & Boev, 2014; Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Novel Synthetic Routes
Research also focuses on developing efficient synthetic routes to crucial intermediates for pharmaceutical applications. For instance, Chen Xin-zhi (2011) proposed an efficient approach to synthesize tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors. This approach showcases the molecule's utility in simplifying the production of complex pharmaceuticals (Chen Xin-zhi, 2011).
Crystallographic Studies
Crystal structure analysis of related compounds provides insights into the molecular geometry and potential interactions in solid-state forms. Gumireddy et al. (2021) explored the crystal structure of a sterically congested piperazine derivative, revealing its novel chemistry and potential as a pharmacologically useful core. Such studies are pivotal in drug design and development, offering a basis for understanding compound stability and reactivity (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Antimycobacterial Activities
Investigations into the antimycobacterial properties of related compounds, as demonstrated by Sriram et al. (2007), highlight the molecule's relevance in addressing global health challenges. The study synthesized and evaluated a series of compounds for their effectiveness against Mycobacterium tuberculosis, showcasing the potential for developing new antimycobacterial agents (Sriram, Senthilkumar, Dinakaran, Yogeeswari, China, & Nagaraja, 2007).
Properties
IUPAC Name |
tert-butyl (3R)-3-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGKVHAIBEIBV-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.